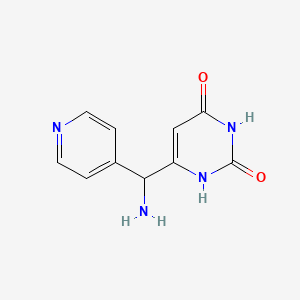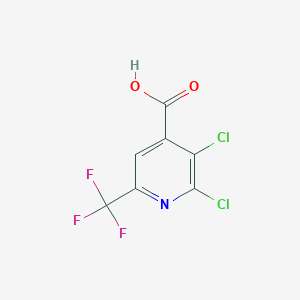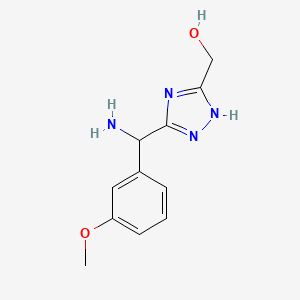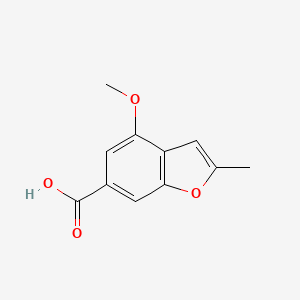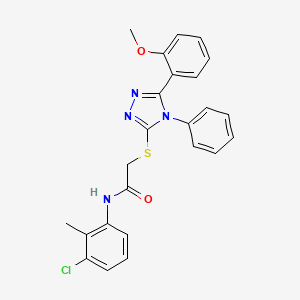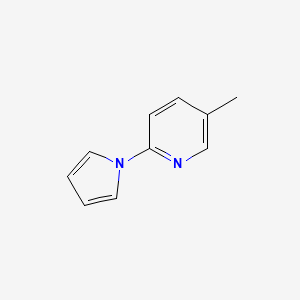
5-Methyl-2-(1H-pyrrol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-bromo-5-methylpyridine with pyrrole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(1H-pyrrol-1-yl)pyridine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine or pyrrole derivatives.
Substitution: Substituted pyridine or pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1H-pyrrol-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-pyrrol-1-yl)pyridine
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid
Uniqueness
5-Methyl-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical properties and reactivity. Its methyl group at the 5-position of the pyridine ring further enhances its chemical behavior, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
5-methyl-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2/c1-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3 |
Clave InChI |
IKPGYBCECAEWCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
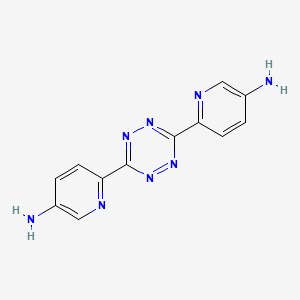
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
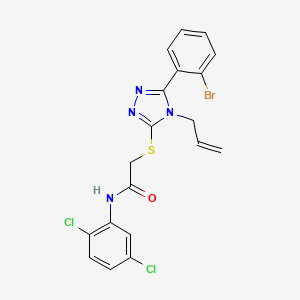
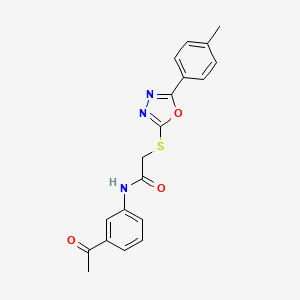

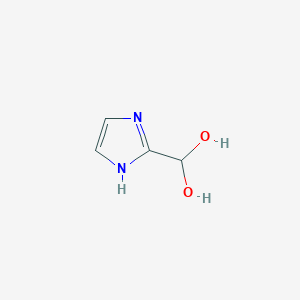
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
